molecular formula C25H24N2O3 B12808341 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile CAS No. 77405-67-5

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile

Cat. No.: B12808341
CAS No.: 77405-67-5
M. Wt: 400.5 g/mol
InChI Key: QQLCKMALYNOMJK-UHFFFAOYSA-N
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Description

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile is a complex organic compound with a unique structure that combines aromatic rings, methoxy groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, with solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or ketones, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-5,6-dimethyl-3-vinyl-2-pyridinecarbonitrile is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

77405-67-5

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-ethenyl-5,6-dimethylpyridine-2-carbonitrile

InChI

InChI=1S/C25H24N2O3/c1-6-19-21(14-26)27-17(3)16(2)23(19)20-12-13-22(28-4)25(29-5)24(20)30-15-18-10-8-7-9-11-18/h6-13H,1,15H2,2-5H3

InChI Key

QQLCKMALYNOMJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C=C)C#N)C

Origin of Product

United States

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